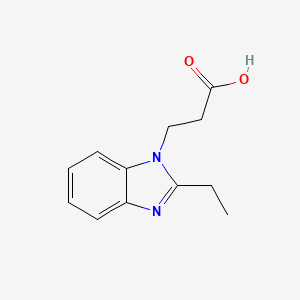

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 637322-36-21. It has a molecular weight of 218.261 and its molecular formula is C12H14N2O212. The compound is solid in physical form1.

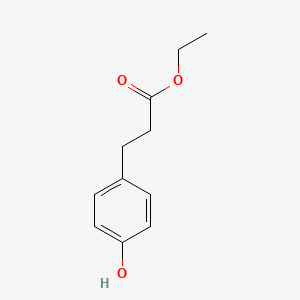

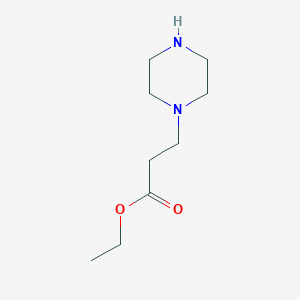

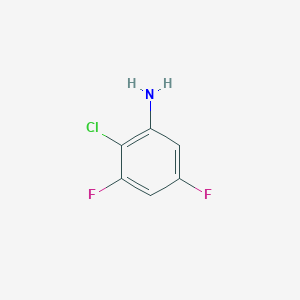

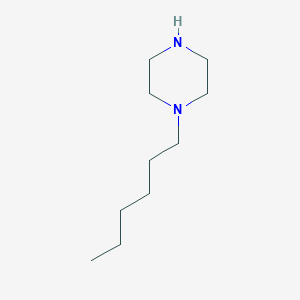

Molecular Structure Analysis

The InChI code for “3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid” is 1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)12.

Physical And Chemical Properties Analysis

The compound has a boiling point of 444.3±28.0 °C at 760 mmHg2. Its vapor pressure is 0.0±1.1 mmHg at 25°C2. The compound has a flash point of 222.5±24.0 °C2. The water solubility at 25 deg C is 562.3 mg/L2.

Applications De Recherche Scientifique

Anti-ulcer and Gastroprotective Effects

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid derivatives have been investigated for their anti-ulcer properties and gastroprotective effects. A study by Terashima et al. (1995) revealed that ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5- pyrimidinecarboxylate, a related compound, exhibits significant antiulcer activity by inhibiting H+/K(+)-ATPase and providing mucosal protection against ethanol-induced gastric lesions in rats, surpassing the effects of cimetidine Terashima, Shimamura, Kawase, Tanaka, Uenishi, Kimura, Ishizuka, Sato, 1995.

Anti-inflammatory and Analgesic Properties

Another benzimidazole derivative, 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043), has demonstrated marked anti-inflammatory, analgesic, and antipyretic properties. It exhibits potent inhibitory activities against acute inflammatory edema and shows antagonistic effects on increased vascular permeability with analgesic effects comparable to tiaramide and phenylbutazone Ito, Kagaya, Fukuda, Yoshino, Nose, 1982.

Radiotracer Applications in PET Imaging

F-labeled benzimidazole derivatives have been explored as potential radiotracers for positron emission tomography (PET) tumor imaging. Studies by Zhang et al. (2010) on compounds such as 4-(5-(2-[(18)F] fluoro-4-nitrobenzamido)-1-methyl-1H-benzimidazol-2-yl) butanoic acid have shown significant promise in tumor imaging with high tumor/brain uptake ratios, suggesting potential applications in the diagnosis and monitoring of cancer Zhang, Wang, He, Ding, Liu, Xu, Feng, Li, Wang, Peng, Qi, 2010.

Mucomembranous Protection

The synthesis and evaluation of novel 2-substituted benzimidazole compounds bearing a pyrimidine-2, 4, 6(trione) system have demonstrated mucomembranous protective properties. Compounds in this class, as reported by Mathew, Suresh, and Anbazhagan (2013), have shown notable antiulcer activity in animal models, indicating their potential in treating gastric ulcers Mathew, Suresh, Anbazhagan, 2013.

Non-ulcerogenic Anti-inflammatory Agents

Derivatives of 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating significant effects without inducing gastric lesions. Berk, Erol, Kupeli, and Yeşilada (2009) synthesized (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, showing promising results as non-ulcerogenic anti-inflammatory agents Berk, Erol, Kupeli, Yeşilada, 2009.

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-ethylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFYGDSZLPZQCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359069 |

Source

|

| Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |

CAS RN |

637322-36-2 |

Source

|

| Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.